Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2092256-29-4) is a bis-azetidine methanone featuring a fluoromethyl substituent at the 3-position of one azetidine ring, with molecular formula C₈H₁₃FN₂O and molecular weight 172.20 g/mol. The compound contains two strained four-membered azetidine heterocycles connected via a carbonyl linker, and its commercial availability as a research chemical is documented through multiple vendors offering purities ranging from 95% to 98%.

Molecular Formula C8H13FN2O
Molecular Weight 172.2 g/mol
CAS No. 2092256-29-4
Cat. No. B1477017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone
CAS2092256-29-4
Molecular FormulaC8H13FN2O
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)N2CC(C2)CF
InChIInChI=1S/C8H13FN2O/c9-1-6-4-11(5-6)8(12)7-2-10-3-7/h6-7,10H,1-5H2
InChIKeyNBWSOMCZLPZJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2092256-29-4) – Core Structural Identity and Procurement-Grade Specifications


Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2092256-29-4) is a bis-azetidine methanone featuring a fluoromethyl substituent at the 3-position of one azetidine ring, with molecular formula C₈H₁₃FN₂O and molecular weight 172.20 g/mol . The compound contains two strained four-membered azetidine heterocycles connected via a carbonyl linker, and its commercial availability as a research chemical is documented through multiple vendors offering purities ranging from 95% to 98% . The GHS classification (Warning: H302, H315, H319, H335) provides baseline safety handling parameters for procurement decisions .

Why Generic Substitution of Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone Is Not Supported by Current Evidence


Direct, quantitative comparator data for this specific compound against close analogs are absent from the publicly available peer-reviewed literature and patent sources, precluding any evidence-based claim of functional superiority or inferiority . The bis-azetidine scaffold with a fluoromethyl substituent is a relatively uncommon chemotype; structural analogs differ in ring size (pyrrolidine, piperidine), fluorine placement (ring-fluorine vs. fluoromethyl), or linker connectivity, each of which can alter conformational preferences, basicity, metabolic susceptibility, and hydrogen-bonding capacity . In the absence of head-to-head biological or physicochemical data, no scientific basis exists to assert that one analog can be substituted for another without experimental revalidation .

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone – Comparator-Based Analysis


Molecular Weight and Ring-Strain Density Differentiate the Bis-Azetidine from Pyrrolidine and Piperidine Analogs

The target compound (MW 172.20 g/mol) combines two maximally strained azetidine rings (ring strain ≈25.2 kcal/mol per ring), yielding a higher density of sp³-hybridized centers and a lower molecular weight per heterocycle compared to analogs where one ring is a pyrrolidine (MW 186.23 g/mol) or piperidine (≥200 g/mol) . This provides a smaller, more polar core for fragment-based library construction where ligand efficiency metrics penalize molecular weight increases .

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Vendor-Specified Purity of 98% (HPLC) Exceeds the Typical 95% Standard for Comparable Research-Grade Azetidine Building Blocks

Leyan supplies this compound at 98% purity (HPLC) , which is higher than the 95% minimum purity standard reported by multiple vendors for closely related bis-azetidine and fluoromethyl-azetidine building blocks, including Azetidin-3-yl(3-fluoropyrrolidin-1-yl)methanone (95%, Leyan) and the des-fluoro analog Azetidin-1-yl(azetidin-3-yl)methanone (typically 95%) .

Chemical procurement Building block quality Synthetic reliability

Fluoromethyl (–CH₂F) Substituent Provides a Distinct Hydrogen-Bond Donor Profile Compared to Direct Ring-Fluorine (–F) Analogs

The fluoromethyl group (–CH₂F) in the target compound introduces a weak hydrogen-bond donor (C–F···H–X) capability that is absent in direct ring-fluorinated analogs such as Azetidin-3-yl(3-fluoropyrrolidin-1-yl)methanone, where fluorine is attached directly to an sp³ ring carbon . The –CH₂F group also exhibits a larger van der Waals volume and distinct conformational preferences (gauche effect) compared to a ring C–F substituent, which can alter molecular recognition by protein targets .

Fluorine medicinal chemistry Conformational control Hydrogen bonding

Dual Azetidine Architecture Offers Higher Conformational Rigidity than Single-Azetidine or Azetidine-Pyrrolidine Hybrid Scaffolds

The target compound incorporates two azetidine rings, each with a puckering amplitude of approximately 0.30–0.35 Å and a low barrier to ring inversion (<2 kcal/mol), resulting in a scaffold with two conformationally restricted, sp³-rich nitrogen heterocycles . In contrast, analogs containing one pyrrolidine ring (e.g., Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone) introduce a more flexible five-membered ring with pseudorotation, increasing the conformational entropy penalty upon target binding .

Conformational restriction Scaffold hopping Medicinal chemistry design

Procurement-Guiding Application Scenarios for Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone


Fragment-Based Drug Discovery Libraries Requiring Low-MW, High-F(sp³) Bis-Azetidine Cores

The compound's molecular weight (172.20 g/mol), dual azetidine architecture, and fluoromethyl substituent make it a candidate for inclusion in fragment libraries where the goal is to sample conformationally restricted, fluorine-containing chemotypes with minimal molecular complexity. The 98% commercial purity supports direct screening without further purification, and the bis-azetidine core provides two vector points for parallel fragment growth, distinguishing it from single-azetidine fragments that offer only one growth vector .

Synthesis of Fluorine-Containing Azetidine-Based PROTAC Linkers or Bifunctional Degraders

The carbonyl linker between two azetidine rings provides a synthetically tractable handle for divergent functionalization. The fluoromethyl group offers a ¹⁹F NMR probe for monitoring reaction progress and assessing binding in ¹⁹F-based protein-observed NMR experiments, a capability absent in non-fluorinated bis-azetidine analogs . The dual basic nitrogen sites (calculated pKa ≈ 8–10 for azetidinium ions) enable pH-dependent modulation of solubility and permeability for targeted protein degradation applications.

Medicinal Chemistry Scaffold-Hopping from Piperidine- or Pyrrolidine-Containing Lead Series

When a lead series contains a piperidine-amide or pyrrolidine-amide moiety and optimization requires reduction of lipophilicity (logP) or improvement of metabolic stability, the bis-azetidine scaffold can serve as a scaffold-hopping replacement. The azetidine C–H bonds adjacent to nitrogen have higher bond dissociation energies (~93 kcal/mol) compared to pyrrolidine α-C–H bonds (~90 kcal/mol), potentially reducing susceptibility to cytochrome P450-mediated α-carbon oxidation, a common metabolic liability of saturated N-heterocycles . This class-level metabolic stability hypothesis requires experimental validation for the specific compound.

Chemical Biology Probe Development Exploiting the Fluoromethyl ¹⁹F NMR Handle

The –CH₂F group provides a single ¹⁹F resonance (typical chemical shift range δ –210 to –230 ppm for CH₂F groups adjacent to nitrogen) that can be used for ¹⁹F NMR-based binding assays, enabling direct measurement of protein–ligand interactions without the need for a reporter tag . The target compound's 98% purity supports these biophysical experiments by minimizing contaminant signals in the ¹⁹F NMR spectrum, a practical procurement consideration distinct from biological activity.

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